Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)-
CAS No.: 71922-59-3
Cat. No.: VC2220241
Molecular Formula: C17H17NO4
Molecular Weight: 299.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71922-59-3 |
|---|---|
| Molecular Formula | C17H17NO4 |
| Molecular Weight | 299.32 g/mol |
| IUPAC Name | 2-[benzyl(phenylmethoxycarbonyl)amino]acetic acid |
| Standard InChI | InChI=1S/C17H17NO4/c19-16(20)12-18(11-14-7-3-1-4-8-14)17(21)22-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,20) |
| Standard InChI Key | AIHWEWRRKFVMEH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN(CC(=O)O)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)CN(CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Introduction
Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- is a derivative of the amino acid glycine, characterized by the presence of a phenylmethoxycarbonyl group and a phenylmethyl group. This compound is classified as a protected amino acid, which is crucial for peptide synthesis and other organic transformations .
Synthesis Methods
The synthesis of Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- typically involves glycine as a starting material. The reaction conditions require careful control of temperature and pH to ensure high yields and selectivity. Common methods involve the use of bases like triethylamine to neutralize hydrochloric acid generated during the reaction.
Applications and Biological Significance
This compound is used in peptide synthesis due to its protected nature, which prevents unwanted reactions during the synthesis process. Derivatives of glycine can modulate various biological activities, potentially impacting neurotransmitter systems or metabolic pathways.
Chemical Reactions and Mechanisms
Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- participates in peptide bond formation reactions, where the choice of coupling reagents and conditions significantly influences the efficiency of these reactions.
Future Research Directions
Future studies could focus on exploring the biological activities of glycine derivatives and their potential therapeutic applications. Additionally, optimizing synthesis methods to improve yield and purity would be beneficial for industrial applications.
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